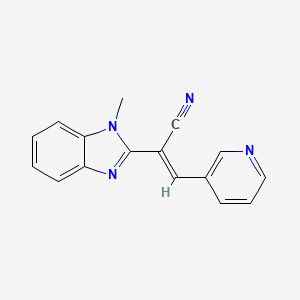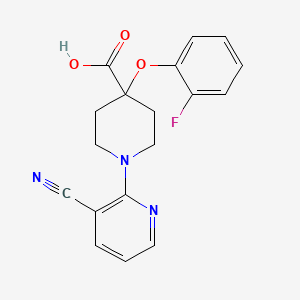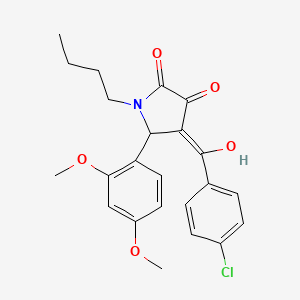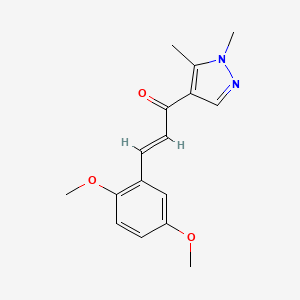
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as Bupiprion, is a chemical compound that belongs to the class of aminoketone antidepressants. It is a widely used drug for the treatment of major depressive disorder, seasonal affective disorder, and smoking cessation.
科学的研究の応用
Bupiprion has been extensively studied for its antidepressant and smoking cessation properties. It is also being investigated for its potential in the treatment of other neurological disorders such as attention-deficit hyperactivity disorder (ADHD), obesity, and neuropathic pain.
作用機序
Bupiprion works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters associated with mood, reward, and motivation. This increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in cravings for nicotine.
Biochemical and Physiological Effects:
Bupiprion has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of genes involved in the synthesis and release of dopamine and norepinephrine. It has also been shown to modulate the activity of several ion channels, including the nicotinic acetylcholine receptor, which is involved in nicotine addiction.
実験室実験の利点と制限
Bupiprion has several advantages for lab experiments, including its well-established pharmacokinetics and pharmacodynamics, its availability in both oral and intravenous formulations, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low potency compared to some other antidepressants and its potential for drug interactions.
将来の方向性
There are several future directions for research on Bupiprion. One area of interest is the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake. Another area of interest is the investigation of Bupiprion's potential in the treatment of other neurological disorders, such as ADHD and neuropathic pain. Additionally, there is a need for further research on the long-term effects of Bupiprion on the brain and its potential for abuse and dependence.
合成法
Bupiprion is synthesized by a multi-step process that involves the reaction of 4-chlorobutyryl chloride with 4-butylaniline to form N-(4-butylphenyl)-4-chlorobutyramide. This intermediate is then reacted with N,N-dimethylpiperazine in the presence of a base to form Bupiprion. The overall yield of this synthesis process is about 50%.
特性
IUPAC Name |
3-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-5-7-15-9-11-17(12-10-15)20-18(23)16-8-6-13-22(14-16)19(24)21(2)3/h9-12,16H,4-8,13-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWDWVJCACVOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 4-fluorobenzoate](/img/structure/B5438609.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5438631.png)



![2-(1H-benzimidazol-2-yl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5438664.png)
![1-{2-[1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B5438666.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B5438675.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)

![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)
![N'-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B5438711.png)